Fmoc-PEG6-Val-Cit-PAB-OH
Description
Historical Development and Significance of Enzyme-Cleavable Linkers
The evolution of linker technology has seen a progression from non-cleavable linkers to various types of cleavable linkers, including those sensitive to pH, reduction, or specific enzymes. mybiosource.comnih.gov Enzyme-cleavable linkers, in particular, have gained significant traction due to their potential for highly specific drug release. unimi.it This strategy leverages the differential expression of certain enzymes in the tumor microenvironment or within specific cellular compartments, such as lysosomes. nih.gov Early research focused on identifying peptide sequences that could be selectively hydrolyzed by tumor-associated proteases. unimi.it This led to the development of linkers that remain intact in the bloodstream but are efficiently cleaved upon internalization into target cells, thereby releasing the potent cytotoxic agent precisely where it is needed. The success of this approach is exemplified by several approved ADCs that utilize enzyme-cleavable linkers. nih.govunimi.it
Definition and Contextual Importance of the Valine-Citrulline-p-Aminobenzyl Alcohol (Val-Cit-PAB) Linker Motif
Within the realm of enzyme-cleavable linkers, the valine-citrulline (Val-Cit) dipeptide sequence has become a benchmark. nih.govencyclopedia.pub This motif is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in various cancer cells. encyclopedia.pubmedchemexpress.com The Val-Cit linker's popularity stems from its remarkable stability in human plasma, which is significantly higher than other dipeptide sequences like Phe-Lys and early hydrazone-based linkers. nih.govcam.ac.uk
The Val-Cit dipeptide is commonly coupled with a p-aminobenzyl alcohol (PAB) spacer. nih.gov This "self-immolative" spacer is critical for the efficient release of the unmodified drug. nih.gov Following the enzymatic cleavage of the amide bond between citrulline and PAB, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the attached drug payload in its active form. The combination of the cathepsin B-sensitive Val-Cit dipeptide and the self-immolative PAB spacer creates a highly effective and widely utilized linker system in the design of ADCs. encyclopedia.pubchemicalbook.com However, the hydrophobic nature of the Val-Cit-PAB linker can present challenges, potentially limiting the drug-to-antibody ratio (DAR) and leading to aggregation issues with hydrophobic payloads. acs.org
Structural Components and Functional Contribution of Fmoc-PEG6-Val-Cit-PAB-OH in Advanced Linker Design
This compound represents a sophisticated iteration of the Val-Cit-PAB linker, incorporating additional structural elements to enhance its utility and performance in bioconjugation. broadpharm.commedchemexpress.com Let's break down the functional contribution of each component:
Fmoc (Fluorenylmethyloxycarbonyl) Group: The Fmoc group is a well-established protecting group for amines, commonly used in solid-phase peptide synthesis. nih.gov In the context of this linker, the Fmoc group provides a temporary shield for the terminal amine. broadpharm.commedchemexpress.com This protection is crucial during the synthesis and purification of the linker-payload conjugate, preventing unwanted side reactions. chemicalbook.com The Fmoc group can be readily removed under specific basic conditions, typically with piperidine (B6355638), to expose the amine for subsequent conjugation to a targeting molecule. broadpharm.commedchemexpress.com
PEG6 (Hexaethylene Glycol) Spacer: The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a chain of six ethylene (B1197577) glycol units, serves several important functions. peptide.com PEG is known to increase the hydrophilicity and aqueous solubility of molecules, which can help to mitigate the hydrophobicity issues associated with the Val-Cit-PAB motif and certain cytotoxic payloads. acs.orgpeptide.com This improved solubility can lead to better handling and formulation of the ADC. peptide.com Furthermore, the PEG spacer can influence the pharmacokinetic properties of the resulting conjugate and provide spatial separation between the antibody and the drug, which may be beneficial for both enzymatic cleavage and target binding. medkoo.comnih.gov
Val-Cit-PAB-OH Core: As previously discussed, this is the functional core of the linker. The Val-Cit dipeptide provides the site for specific enzymatic cleavage by cathepsin B, ensuring targeted drug release. encyclopedia.pubmedchemexpress.com The PAB group acts as a self-immolative spacer, facilitating the efficient liberation of the drug. The terminal hydroxyl group (-OH) on the PAB moiety serves as the attachment point for the cytotoxic payload, typically through the formation of a carbamate (B1207046) linkage. broadpharm.commedchemexpress.com
In essence, this compound is a highly versatile and well-designed ADC linker that combines the proven efficacy of the Val-Cit-PAB cleavage system with the synthetic advantages of Fmoc protection and the biopharmaceutical benefits of PEGylation. broadpharm.commedchemexpress.com This modular design allows for a controlled and efficient process for creating advanced targeted therapeutics.
Detailed Research Findings and Physicochemical Properties
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C48H68N6O13 | nih.gov |
| Molecular Weight | 937.1 g/mol | broadpharm.comnih.gov |
| CAS Number | 2055024-57-0 | broadpharm.comnih.gov |
| Appearance | Solid | medchemexpress.com |
| Solubility | Soluble in DMSO, DMF | broadpharm.com |
| Storage | -20°C | broadpharm.com |
Interactive Data Table: Components of this compound
| Component | Function | Key Features |
| Fmoc Group | Amine Protection | Removed by piperidine. broadpharm.commedchemexpress.com |
| PEG6 Spacer | Hydrophilicity/Solubility | Increases aqueous solubility. peptide.com |
| Val-Cit Dipeptide | Enzymatic Cleavage Site | Cleaved by Cathepsin B. encyclopedia.pubmedchemexpress.com |
| PAB Spacer | Self-Immolative Linker | Releases payload after cleavage. |
| Hydroxyl Group | Payload Attachment Site | Forms carbamate bond with drug. broadpharm.commedchemexpress.com |
Synthesis and Application
The synthesis of this compound is a multi-step process that involves the sequential coupling of its various components. A common synthetic route involves first preparing the Fmoc-Val-Cit-PAB moiety, which can then be conjugated to the PEG6 spacer. chemicalbook.comchemicalbook.com An alternative approach involves building the molecule in a stepwise fashion on a solid support or in solution. chemicalbook.comchemicalbook.com
The primary application of this compound is as a linker in the construction of ADCs. broadpharm.commedchemexpress.com The process generally involves first reacting the hydroxyl group of the PAB moiety with a suitable derivative of a cytotoxic drug to form a stable conjugate. Following this, the Fmoc protecting group is removed to expose the terminal amine on the PEG spacer. This amine is then available to be conjugated to a monoclonal antibody, resulting in the final ADC. The stability of the Val-Cit linker in plasma is a critical factor for the successful preclinical development of ADCs. cam.ac.uk
Structure
2D Structure
Properties
Molecular Formula |
C48H68N6O13 |
|---|---|
Molecular Weight |
937.1 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H68N6O13/c1-34(2)44(46(58)53-42(12-7-18-50-47(49)59)45(57)52-36-15-13-35(32-55)14-16-36)54-43(56)17-20-61-22-24-63-26-28-65-30-31-66-29-27-64-25-23-62-21-19-51-48(60)67-33-41-39-10-5-3-8-37(39)38-9-4-6-11-40(38)41/h3-6,8-11,13-16,34,41-42,44,55H,7,12,17-33H2,1-2H3,(H,51,60)(H,52,57)(H,53,58)(H,54,56)(H3,49,50,59)/t42-,44-/m0/s1 |
InChI Key |
APYSVMUHEWTRRZ-YMJVKMAGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Molecular Architecture and Rational Design of Fmoc Peg6 Val Cit Pab Oh
Strategic Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Linker Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that plays a crucial role in the multi-step synthesis of complex molecules like the Val-Cit-PAB linker. Its primary function is to temporarily block the reactivity of the N-terminus of the valine amino acid, preventing unwanted side reactions during the sequential coupling of the subsequent amino acid (citrulline) and the PAB moiety. The selection of Fmoc as a protecting group is strategic due to its stability in acidic conditions and its facile removal under mild basic conditions, which ensures the integrity of other acid-labile components of the molecule during synthesis. This orthogonality with other protecting groups is a key advantage in complex synthetic schemes.
The removal of the Fmoc group, a process known as deprotection, is a critical step in solid-phase peptide synthesis (SPPS) and related synthetic methodologies. The mechanism proceeds via a base-catalyzed β-elimination reaction. A mild base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the free amine on the valine residue. The liberated DBF is then trapped by the secondary amine to form a stable adduct, preventing its re-addition to the newly deprotected amine.
The kinetics of Fmoc deprotection are highly dependent on the base used and the solvent system. Piperidine is widely used due to its high efficiency, with deprotection often being nearly instantaneous. The choice of solvent also influences the reaction rate, with polar aprotic solvents like N,N-dimethylformamide (DMF) generally providing faster kinetics compared to less polar solvents.
| Amine Base | Concentration | Half-life (t1/2) |
|---|---|---|
| Piperidine | 20% | 6 seconds |
| Piperidine | 5% | 20 seconds |
| Morpholine | 50% | 1 minute |
| Dicyclohexylamine | 50% | 35 minutes |
| Diisopropylethylamine | 50% | 10 hours |
Data adapted from reference.
The use of the Fmoc protecting group has significant implications for the subsequent functionalization of the linker. By ensuring that the N-terminal amine of valine remains unreactive during the initial coupling steps, the Fmoc group allows for a controlled and stepwise assembly of the linker. Once the Val-Cit-PAB backbone is constructed, the deprotection of the Fmoc group exposes a primary amine, which then becomes available for conjugation to a targeting moiety, such as a monoclonal antibody. This strategic unmasking of the reactive site is fundamental to the successful synthesis of the final bioconjugate. The mild conditions required for Fmoc removal are compatible with a wide range of functional groups, preserving the structural integrity of the rest of the molecule.
Engineering Principles of the Polyethylene (B3416737) Glycol (PEG6) Spacer
The inclusion of a discrete polyethylene glycol (PEG) spacer, specifically a hexaethylene glycol (PEG6) unit, is a critical design element in the Fmoc-PEG6-Val-Cit-PAB-OH linker. PEG is a hydrophilic and biocompatible polymer known for its ability to favorably modify the physicochemical properties of molecules to which it is attached.
The length of the PEG spacer can significantly influence the properties of the final bioconjugate. While longer PEG chains can provide a more pronounced "stealth" effect, shielding the bioconjugate from the immune system and reducing clearance, shorter PEG spacers like PEG6 are often sufficient to improve solubility and provide adequate spacing without negatively impacting the binding affinity of the targeting antibody. The choice of a PEG6 spacer represents a balance between achieving the desired physicochemical properties and maintaining the biological activity of the conjugated molecule. Studies have shown that variations in the length of short PEG spacers can be used to optimize the targeting properties of peptide conjugates.
| Property | Shorter PEG Spacer (e.g., PEG6) | Longer PEG Spacer |
|---|---|---|
| Solubility Enhancement | Effective | Very Effective |
| Steric Hindrance | Lower | Higher |
| Potential for Masking Targeting Ligand | Lower | Higher |
| "Stealth" Effect | Moderate | Pronounced |
| Impact on Binding Affinity | Generally minimal | Can be significant |
The PEG6 spacer is a highly flexible chain that provides several advantages. This flexibility allows for a degree of spatial separation between the antibody and the cytotoxic payload, which can be important for several reasons. Firstly, it can prevent the drug from interfering with the antigen-binding site of the antibody. Secondly, it can improve the accessibility of the Val-Cit dipeptide to the lysosomal proteases that are responsible for its cleavage and the subsequent release of the active drug. The flexible nature of the PEG spacer helps to avoid unwanted conformational changes that could impair function. The PEG chain can also create a hydrated layer around the conjugate, which contributes to a steric shielding effect, further protecting it from enzymatic degradation.
The Valine-Citrulline (Val-Cit) Dipeptide Sequence: An Enzymatic Recognition Motif
The Val-Cit dipeptide is a cornerstone of many cleavable linker systems in ADCs due to its specific recognition and cleavage by intracellular proteases. This enzymatic susceptibility is a key feature that ensures the conditional release of a conjugated payload within the target cell, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.
The Val-Cit linker is primarily designed to be a substrate for lysosomal proteases, particularly cathepsin B. Cathepsin B is an enzyme that is often overexpressed in tumor cells and is highly active in the acidic environment of lysosomes. Upon internalization of an ADC containing a Val-Cit linker into a target cell via receptor-mediated endocytosis, it is trafficked to the lysosome. Within this organelle, cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl alcohol (PAB) group.
While cathepsin B was initially thought to be the sole enzyme responsible for Val-Cit cleavage, subsequent research has revealed that other lysosomal proteases, such as cathepsin L, cathepsin S, and cathepsin F, can also hydrolyze this dipeptide sequence. This broader substrate specificity can be advantageous, as it may lead to more efficient payload release within the lysosome. The rate of cleavage can, however, vary between different cathepsins. For instance, in one study, the Val-Cit linker was found to be slightly more sensitive to cathepsin L-mediated cleavage than a related glutamic acid-valine-citrulline linker, while both were cleaved at similar rates by cathepsin S.
The specificity for intracellular proteases like cathepsins is crucial for the stability of the linker in systemic circulation. The Val-Cit linker demonstrates superior plasma stability, which is comparable to that of non-cleavable linkers, preventing premature drug release in the bloodstream.
The stereochemistry of the amino acids in the dipeptide linker is critical for efficient enzymatic recognition and cleavage. Studies have shown that ADCs containing the naturally occurring (L,L) configuration of the dipeptide linker exhibit higher antitumor activity in vitro and in vivo compared to other stereoisomeric forms. This highlights the stereospecificity of the active site of lysosomal proteases, which are optimized to recognize and process peptides composed of L-amino acids. Therefore, maintaining high stereochemical purity during the synthesis of the Val-Cit linker is paramount to ensure its intended biological function.
The lability of the peptide bond between valine and citrulline is context-dependent. While stable in the physiological conditions of the bloodstream, this bond is readily cleaved in the acidic and enzyme-rich environment of the lysosome. The conformational dynamics of the linker can also influence its susceptibility to enzymatic cleavage. The presence of a spacer unit, such as the PAB group, between the dipeptide and the payload is often necessary to alleviate steric hindrance from the payload, which might otherwise inhibit the binding of the enzyme to the dipeptide.
Comparative studies of different dipeptide linkers have provided insights into their relative stabilities and cleavage rates. For example, in a study measuring the rate of doxorubicin (B1662922) release by enzymatic hydrolysis, the Phe-Lys dipeptide was cleaved more rapidly (half-life of 8 minutes) than Val-Cit (half-life of 240 minutes). However, when incubated in rat liver lysosomal extracts, the hydrolysis rates of Phe-Lys and Val-Cit were found to be equal, suggesting the involvement of multiple lysosomal enzymes in the cleavage process. This underscores the complex interplay of factors that govern the lability of the peptide bond within the cellular milieu.
| Dipeptide Linker | Cleavage Half-life (Isolated Cathepsin B) | Key Characteristics |
| Val-Cit | 240 minutes | High plasma stability, broad lysosomal protease specificity. |
| Phe-Lys | 8 minutes | Rapid cleavage by isolated cathepsin B. |
| Val-Ala | Cleaved at half the rate of Val-Cit | Lower hydrophobicity, which can prevent aggregation. |
The p-Aminobenzyl Alcohol (PAB) Self-Immolative Unit
The p-aminobenzyl alcohol (PAB) moiety serves as a self-immolative spacer in the linker design. Its function is to ensure the efficient and traceless release of the conjugated payload in its active, unmodified form following the enzymatic cleavage of the Val-Cit dipeptide.
Upon cleavage of the amide bond between citrulline and the PAB unit by a lysosomal protease, a cascade of spontaneous electronic rearrangements is initiated. The newly exposed aniline (B41778) moiety triggers a 1,6-elimination reaction. This process involves the formation of an unstable intermediate that rapidly fragments, leading to the release of the payload, carbon dioxide, and an azaquinone methide species. This self-immolative mechanism is crucial as it ensures that the payload is liberated without any residual linker fragments that could potentially impair its biological activity. The release of the payload is therefore contingent on the initial enzymatic cleavage event, providing a robust mechanism for controlled drug delivery.
The protonation state of molecules can significantly influence properties such as solubility, stability, and permeability. While specific studies on the protonation effects on the PAB unit within this exact compound are not detailed in the provided context, the basicity of the aniline nitrogen, which is unmasked following enzymatic cleavage, is crucial for initiating the 1,6-elimination. The pKa of this amine will be influenced by the surrounding chemical environment. The acidic environment of the lysosome (pH 4.5-5.0) would lead to the protonation of this newly formed amine. This protonation state could potentially influence the kinetics of the subsequent self-immolation cascade. A fine modulation of the chemical groups near the PAB unit could, in principle, impact its protonation state and, consequently, the efficiency of payload release.
Design Modifications to the PAB Moiety
The p-aminobenzyl carbamate (B1207046) (PABC) spacer is a critical self-immolative unit in many cleavable linker systems. Following enzymatic cleavage of the adjacent peptide (e.g., Val-Cit), the PAB group undergoes spontaneous 1,6-elimination to release the attached payload in its unmodified, active form. chemrxiv.org However, the conventional linear arrangement of the Val-Cit-PAB linker has known drawbacks, including the hydrophobicity of the PAB moiety, which can lead to aggregation, limit the achievable drug-to-antibody ratio (DAR), and contribute to premature payload release. adcreview.comnih.govacs.org
To address these limitations, significant design modifications have been explored. A leading innovation is the development of "exolinkers," which reconfigure the linker's architecture. adcreview.comnih.gov
The Exolinker Concept:
The exolinker approach involves repositioning the cleavable peptide sequence from its conventional linear position to the exo position of the p-aminobenzylcarbamate moiety. acs.orgnih.gov This redesign often incorporates hydrophilic amino acids, such as glutamic acid, into the peptide sequence (e.g., Glu-Val-Cit). nih.govacs.org This strategic repositioning achieves several key objectives:
Enhanced Enzymatic Stability: A significant issue with the standard Val-Cit linker is its susceptibility to undesired cleavage by extracellular enzymes like carboxylesterases and human neutrophil elastase, leading to off-target toxicity. acs.orgchemrxiv.org The exolinker design has been shown to confer resistance to these enzymes while retaining sensitivity to the target lysosomal enzyme, cathepsin B. acs.orgnih.gov This improved stability prevents premature payload release in circulation, potentially leading to a better safety profile. nih.gov
Improved In Vivo Performance: Preclinical evaluations have demonstrated that ADCs built with exolinkers exhibit reduced premature payload release, allow for higher DARs without significant aggregation, and show enhanced stability and therapeutic efficacy compared to their conventional linear counterparts. nih.govchemrxiv.org
The table below summarizes the comparative properties of conventional PAB linkers and the modified exolinker design.
| Feature | Conventional Linear Val-Cit-PAB Linker | Exo-Cleavable Linker (e.g., exo-EVC-PAB) |
| Architecture | Linear arrangement of the cleavable peptide. acs.org | Cleavable peptide repositioned to the exo-position of the PAB moiety. acs.orgnih.gov |
| Hydrophobicity | High, contributed by the PAB moiety, limiting DAR and promoting aggregation. adcreview.comacs.org | Reduced, due to the masking effect of hydrophilic peptide sequences. adcreview.comresearchgate.net |
| Stability | Susceptible to premature cleavage by carboxylesterases and neutrophil elastase. acs.org | Resistant to undesired enzymatic cleavage, enhancing circulatory stability. nih.govnih.gov |
| Drug-to-Antibody Ratio (DAR) | Typically limited to avoid aggregation issues. adcreview.com | Allows for higher DARs without inducing significant aggregation. nih.govchemrxiv.org |
| Payload Release | Efficient release via cathepsin B cleavage followed by 1,6-elimination. | Retains efficient cathepsin B-mediated release mechanism. acs.org |
Comprehensive Design Rationale for Multi-Component Cleavable Linker Systems
The architecture of this compound is a prime example of a rationally designed, multi-component system where each unit serves a distinct and synergistic purpose. vectorlabs.comcreative-biolabs.com The goal is to create a linker that is stable during circulation, soluble, and capable of releasing its payload only under specific physiological conditions found within the target cell. cam.ac.uk
The rationale for each component is as follows:
Fmoc (Fluorenylmethyloxycarbonyl chloride): The Fmoc group is a base-labile protecting group used during the chemical synthesis of the linker. It protects the terminal amine group, preventing unwanted side reactions and allowing for the controlled, stepwise assembly of the peptide and other components. It is removed in a final step to allow conjugation to an antibody or another molecule.
PEG6 (Hexaethylene Glycol): The polyethylene glycol (PEG) spacer is a critical element for modulating the physicochemical properties of the entire ADC. nih.gov Many cytotoxic payloads are highly hydrophobic, and a key challenge in ADC development is preventing aggregation and improving solubility. researchgate.net The inclusion of a discrete, six-unit PEG chain confers hydrophilicity, which helps to increase the water solubility of the conjugate, reduce aggregation, and improve its pharmacokinetic properties. nih.govnih.gov The length of the PEG spacer can be tuned to optimize the distance between the antibody and the payload, which can be crucial for efficient enzymatic cleavage and avoiding steric hindrance. nih.govmdpi.com
Val-Cit (Valine-Citrulline): This dipeptide sequence is the specific cleavage site, designed to be recognized and hydrolyzed by cathepsin B, a lysosomal protease that is highly expressed within many tumor cells but has low extracellular activity. unimi.it This enzymatic specificity ensures that the linker remains largely intact in the bloodstream but is efficiently cleaved following internalization of the ADC into the target cell's lysosome. The choice of Val-Cit over other peptide sequences is based on its favorable balance of plasma stability and cleavage efficiency. creative-biolabs.com
PAB-OH (p-aminobenzyl alcohol): This component functions as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the resulting aniline nitrogen on the PAB moiety initiates a rapid, spontaneous 1,6-electronic cascade elimination. unimi.it This process breaks the carbamate bond holding the payload, ensuring its release in a free and unmodified state. The benzylic alcohol (-OH) is the point of attachment for the payload (often activated, for instance, as a p-nitrophenyl carbonate, for conjugation).
The table below outlines the specific function of each component within the this compound linker.
| Component | Chemical Name/Type | Primary Function in the Linker System |
| Fmoc | Fluorenylmethyloxycarbonyl chloride | Amine protecting group for chemical synthesis. |
| PEG6 | Hexaethylene Glycol | Hydrophilic spacer; improves solubility, reduces aggregation, and optimizes pharmacokinetics. nih.govresearchgate.net |
| Val-Cit | Valine-Citrulline Dipeptide | Specific substrate for enzymatic cleavage by lysosomal cathepsin B. unimi.it |
| PAB-OH | p-aminobenzyl alcohol | Self-immolative spacer; facilitates traceless release of the payload after enzymatic cleavage. unimi.it |
Mechanistic Investigations of Enzymatic Cleavage and Payload Release
Biochemical Characterization of Protease Substrate Recognition
The enzymatic cleavage of the Val-Cit linker is a highly specific process mediated by lysosomal proteases that recognize the dipeptide sequence as a substrate. This recognition and subsequent hydrolysis are critical steps that initiate the release of the conjugated payload.
Cathepsin B, a cysteine protease predominantly found in lysosomes, is the principal enzyme responsible for cleaving the Val-Cit-PAB linker. It specifically hydrolyzes the amide bond between the citrulline (P1) residue and the PAB (P1') self-immolative spacer. This cleavage event is the rate-limiting step that triggers a cascade leading to payload liberation. Upon cleavage of the Cit-PAB bond, the resulting p-aminobenzyl alcohol undergoes a spontaneous 1,6-elimination reaction, which releases the active drug payload in an unmodified form. The Val-Cit dipeptide was identified as an effective substrate due to its high stability in plasma circulation combined with its efficient and rapid cleavage by Cathepsin B once inside the lysosome.
While Cathepsin B was initially identified as the primary enzyme for Val-Cit cleavage, subsequent research, including gene knockout studies, has revealed that other lysosomal cysteine proteases also contribute to this process. Cathepsin L and Cathepsin S have been shown to cleave the Val-Cit linker, and Cathepsin F is also implicated in the cleavage mechanism. Interestingly, the relative contribution of these proteases can vary. For example, some linker sequences may be cleaved at similar rates by Cathepsins B, L, and S, suggesting a degree of redundancy in the lysosomal processing of these linkers. This broader enzymatic recognition ensures efficient payload release even if the activity or expression of Cathepsin B is variable in target cells.
The specific amino acid sequence of the peptide linker has a profound impact on its stability and the rate of enzymatic hydrolysis. The Val-Cit sequence is widely used due to its favorable balance of plasma stability and lysosomal lability. However, modifications to this sequence can significantly alter cleavage kinetics.
Research comparing different dipeptide linkers has provided valuable insights into substrate specificity. For instance, the Phe-Lys dipeptide linker was found to be hydrolyzed much more rapidly by isolated Cathepsin B than the Val-Cit linker. Conversely, a Val-Ala linker was cleaved at approximately half the rate of the Val-Cit linker in an isolated Cathepsin B assay. Introducing a third amino acid, such as in the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, has been shown to enhance stability in mouse plasma while maintaining susceptibility to cleavage by a mixture of cathepsins. These findings highlight the tunability of the linker's properties by altering the peptide sequence to optimize performance for specific applications.
| Dipeptide Linker | Primary Cleavage Enzyme | Relative Cleavage Rate | Key Findings |
|---|---|---|---|
| Val-Cit | Cathepsin B | Baseline | Standard linker with good balance of stability and lability. |
| Phe-Lys | Cathepsin B | Faster | Exhibits more rapid cleavage by isolated Cathepsin B but less stable in plasma. |
| Val-Ala | Cathepsin B | Slower (~50% of Val-Cit) | Cleaved at a slower rate, offering potentially different release kinetics. |
| Glu-Val-Cit (Tripeptide) | Cathepsins B, L, S | Comparable to Val-Cit | Shows increased plasma stability in rodent models without compromising enzymatic cleavage. |
Intracellular Processing and Localization of Linker-Payload Constructs
The journey of an ADC from the cell surface to the lysosome is a complex, multi-step process that is essential for the function of cleavable linkers like Val-Cit-PAB. The efficiency of this trafficking directly influences the amount of payload that is ultimately released.
The process begins when the antibody component of the ADC binds to a specific antigen on the surface of a target cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an intracellular vesicle called an endosome. The primary routes for this uptake include clathrin-mediated and caveolae-mediated endocytosis.
Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. The early endosome matures into a late endosome, which then fuses with a lysosome. This transport delivers the ADC to the precise cellular compartment where the necessary enzymes for linker cleavage are located. The entire process ensures that the cytotoxic payload remains sequestered and inactive until it reaches the lysosome, which is a critical aspect of the ADC's targeted mechanism.
The unique environment within the lysosome is crucial for the cleavage of the Val-Cit-PAB linker. Lysosomes maintain an acidic internal pH, typically between 4.5 and 5.0. This low pH is optimal for the enzymatic activity of lysosomal hydrolases, including Cathepsin B, which exhibits its peak activity around pH 4.6. The neutral pH of the bloodstream and extracellular space (around 7.4) renders these enzymes largely inactive, which helps prevent premature drug release outside the target cell.
The high concentration of various proteases within the lysosome, in addition to the acidic milieu, ensures efficient and timely degradation of the linker. The combination of a substrate-specific linker (Val-Cit), its delivery to a specific subcellular location (lysosome), and the unique biochemical conditions within that location (low pH and high enzyme concentration) forms the basis of the highly selective payload release mechanism.
| Factor | Condition | Impact on Val-Cit-PAB Cleavage |
|---|---|---|
| pH | Acidic (4.5 - 5.0) | Optimal for Cathepsin B and other lysosomal proteases, promoting rapid enzymatic hydrolysis. |
| Enzyme Concentration | High | High concentration of Cathepsins B, L, S, and F ensures efficient recognition and cleavage of the dipeptide linker. |
| Extracellular pH | Neutral (~7.4) | Sub-optimal for cathepsin activity, contributing to linker stability in systemic circulation. |
Detailed Mechanism of PAB Self-Immolation and Drug Release
The self-immolation of the p-aminobenzyl (PAB) spacer is a critical step that ensures the release of the payload in its unmodified, active form. nih.gov This process is triggered by the enzymatic cleavage of the Val-Cit dipeptide, which unmasks an amine group on the PAB moiety. iris-biotech.de
The unmasked amine initiates a spontaneous 1,6-elimination reaction. This electron cascade mechanism is thermodynamically driven and results in the fragmentation of the PAB spacer, releasing carbon dioxide, an aza-quinone methide, and the free drug. researchgate.netotago.ac.nzcam.ac.uk The self-immolative nature of the PAB spacer is crucial as it prevents the payload from remaining attached to a linker fragment, which could hinder its therapeutic activity.
The rate of the 1,6-elimination is significantly influenced by electronic effects within the PAB spacer and the attached payload. The key intermediate in this process is the transient formation of a quinone methide species following the electron cascade. nih.gov
Studies have shown that electron-withdrawing groups on the payload can accelerate the immolation process. nih.govacs.org This is because such groups can delocalize the negative charge that develops on the payload's connecting atom (e.g., an oxygen atom in a phenol-containing drug) during the cleavage of the benzylic bond. nih.govresearchgate.net This stabilization of the leaving group lowers the energy barrier for the elimination reaction, thereby increasing the rate of drug release. chemrxiv.org Conversely, electron-donating groups on the payload would be expected to slow down the self-immolation process.
Furthermore, modifications to the PAB spacer itself can modulate the elimination kinetics. For instance, the introduction of substituents on the benzene (B151609) ring of the PAB moiety can alter the electronic environment and, consequently, the rate of the 1,6-elimination. preprints.org This provides a strategy for fine-tuning the drug release rate to optimize therapeutic outcomes.
Kinetic Analysis of Linker Cleavage in Model Systems
To understand and predict the in vivo behavior of Val-Cit-PAB linkers, their cleavage kinetics are extensively studied in various model systems, ranging from isolated enzyme assays to complex cell-based models.
In vitro assays using purified enzymes or lysosomal extracts are fundamental for characterizing the cleavage of the Val-Cit linker. Cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells, is the primary enzyme responsible for cleaving the amide bond between citrulline and the PAB spacer. broadpharm.comtcichemicals.com However, studies have revealed that other cathepsins, such as L, S, and F, can also contribute to this cleavage. nih.govpreprints.org
Comparative studies of different dipeptide linkers have been conducted to assess their relative stability and cleavage rates. For example, the Val-Cit linker has demonstrated high stability in human plasma while being efficiently cleaved by cathepsin B. iris-biotech.de In one study, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker in an isolated cathepsin B assay. iris-biotech.decam.ac.uk
Below is a table summarizing the relative cleavage rates of different dipeptide linkers by cathepsin B, as described in the literature.
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Reference |
| Val-Cit | 1.0 | iris-biotech.de |
| Val-Ala | 0.5 | iris-biotech.decam.ac.uk |
| Phe-Lys | Higher than Val-Cit | cam.ac.uk |
This table is interactive and allows for sorting of the data.
It is important to note that cleavage rates can be significantly reduced when the linker is conjugated to a large molecule like an antibody due to steric hindrance. cam.ac.uk
Cell-based assays provide a more biologically relevant system to monitor the entire process of internalization, enzymatic cleavage, and payload release within the cellular environment. These assays typically involve treating cancer cell lines that express the target antigen with an antibody-drug conjugate (ADC) containing the Fmoc-PEG6-Val-Cit-PAB-OH linker system.
The efficacy of drug release is often indirectly measured by assessing the cytotoxicity of the ADC. For instance, a loss of potency in an ADC with a phenol-containing payload was attributed to slow linker immolation, highlighting the importance of this step for cell-killing activity. nih.govacs.org The potency of such ADCs has been shown to be dependent on both the rate of linker immolation and the intrinsic potency of the released payload. nih.govacs.org
Factors Modulating Cleavage Efficiency and Selectivity
The efficiency and selectivity of the Val-Cit-PAB linker cleavage are modulated by several factors, ensuring that the payload is released preferentially at the target site.
Enzyme Specificity and Upregulation: The primary factor driving selectivity is the reliance on enzymes like cathepsin B, which are predominantly active within the lysosomal compartments of cells and are often overexpressed in tumor tissues. nih.gov This ensures that significant cleavage and drug release occur after the ADC has been internalized by the target cancer cell, minimizing off-target toxicity. researchgate.net
Dipeptide Sequence: The choice of the dipeptide sequence is critical. The Val-Cit motif has been optimized for high stability in systemic circulation (human plasma) while being a specific substrate for lysosomal proteases. nih.goviris-biotech.de Other dipeptides, such as Val-Ala, also exhibit susceptibility to cleavage by lysosomal enzymes. iris-biotech.de
Steric Hindrance: As previously mentioned, the steric bulk of the payload or modifications to the linker itself can influence the accessibility of the cleavage site to the enzyme, thereby modulating the cleavage rate. nih.gov The inclusion of a spacer like PAB is a design element to mitigate this issue.
Plasma Stability: While the Val-Cit linker is generally stable in human plasma, it has shown susceptibility to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, which can complicate preclinical evaluations. nih.govpreprints.orgscispace.com This highlights species-specific differences in enzyme activity that can affect linker stability.
Substitutions on the PAB Linker: Modifications to the PAB spacer can influence its self-immolation kinetics, providing another layer of control over the rate of drug release following enzymatic cleavage. preprints.org
Steric Hindrance from Conjugated Biomolecules
The rate of enzymatic cleavage of the Val-Cit-PAB linker can be significantly impeded by steric hindrance from the large biomolecules to which it is attached, such as a monoclonal antibody (mAb) in an antibody-drug conjugate (ADC). The sheer size and bulk of the antibody can physically obstruct the approach of proteolytic enzymes like cathepsin B to the cleavable dipeptide sequence. cam.ac.uk
Research has demonstrated that when dipeptide linkers are conjugated to a mAb, the rate of their hydrolysis by both isolated cathepsin B and rat liver lysosomal extracts is greatly diminished. cam.ac.uk This reduction in cleavage efficiency is a direct consequence of the steric bulk of the antibody hindering the enzyme's access to its substrate. cam.ac.uk The payload itself can also contribute to this steric hindrance. Studies have shown that directly attaching the Val-Cit dipeptide to a payload results in less efficient release because the steric bulk of the drug molecule inhibits cathepsin's ability to bind to the dipeptide. mdpi.compreprints.orgnih.gov The inclusion of a self-immolative spacer, such as PAB, helps to mitigate this issue by distancing the cleavage site from the bulky payload, thereby improving enzyme binding and facilitating a more efficient release. mdpi.compreprints.org
This phenomenon underscores a critical balancing act in linker design: the need for stability in circulation versus the requirement for efficient cleavage within the target cell. Chemical modifications designed to introduce steric hindrance near the cleavage site are a known strategy to enhance the stability of ADCs in circulation. nih.govresearchgate.net However, this same steric hindrance can lead to slower or incomplete payload release within the lysosome, potentially compromising the therapeutic efficacy. nih.gov
The data below illustrates the impact of conjugation on the cleavage rate of dipeptide linkers.
This table summarizes findings that while different dipeptide linkers may have varying cleavage rates in isolated enzyme assays, their rates can be equal in complex lysosomal environments. Crucially, conjugation to a large biomolecule like a monoclonal antibody (mAb) significantly reduces the cleavage rate for all dipeptide linkers due to steric hindrance. cam.ac.uk
Influence of Linker Environment on Enzyme Accessibility
The immediate microenvironment surrounding the this compound linker profoundly influences its susceptibility to enzymatic cleavage. This includes the specific site of conjugation on the biomolecule, the chemical properties of the linker itself, and its interaction with the surrounding milieu.
Conjugation Site: The location where the linker is attached to the antibody is a critical determinant of its stability and accessibility to enzymes. researchgate.net Studies have shown that the stability of the Val-Cit-PAB linker is highly dependent on the conjugation site. cam.ac.uk Linkers attached to more solvent-exposed sites on the antibody exhibit lower stability in plasma, suggesting greater accessibility to circulating enzymes. cam.ac.uk Conversely, conjugation at a more sterically protected or buried site can shield the linker from premature enzymatic degradation in the bloodstream, preserving the ADC's integrity until it reaches the target cell. nih.govresearchgate.net The kinetics of payload release have been shown to be directly influenced by the conjugation site, independent of the specific antibody used. nih.gov
Linker Composition and Modification: The chemical structure of the linker itself plays a pivotal role. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) chain, as in this compound, is a key modification. PEGylation can improve the hydrophilicity and pharmacokinetic profile of an ADC. nih.gov This hydrophilic shielding can mask the inherent hydrophobicity of the payload and linker, reducing aggregation and potentially modulating interactions with enzymes. nih.govresearchgate.net Furthermore, modifications to the PAB spacer can also impact enzyme accessibility. For instance, introducing a substituent at the ortho position of the PAB's benzyl (B1604629) alcohol resulted in a complete loss of cathepsin activity due to high steric hindrance. mdpi.compreprints.org In contrast, strategic modifications can be used to protect the linker from undesired cleavage in circulation. One approach involves incorporating a "blocking" group, such as a β-glucuronide moiety, onto the PAB spacer. mdpi.com This group acts as a steric shield, protecting the Val-Cit sequence from premature cleavage by proteases in the plasma. mdpi.compreprints.org
Enzymatic Specificity: The linker's environment also dictates which enzymes can access it. While designed for cleavage by lysosomal cathepsins, the Val-Cit linker has been found to be susceptible to other proteases. Notably, it can be prematurely cleaved by carboxylesterase 1C (Ces1C) in mouse plasma and by human neutrophil elastase, which can lead to off-target toxicity. nih.govnih.gov This highlights that the linker's environment extends beyond the target lysosome and that its stability in different biological compartments (e.g., plasma vs. lysosome) is a critical factor for therapeutic success. nih.govacs.org Designing linkers that are poor substrates for these circulating enzymes is an active area of research. researchgate.net
The following table details how modifications to the linker's environment can affect its stability and cleavage.
This table illustrates the sensitivity of the Val-Cit-PAB linker's cleavage to its local environment. Factors ranging from the attachment point on a protein to specific chemical modifications and the presence of non-target enzymes in different biological fluids can significantly alter the rate and location of payload release. mdpi.compreprints.orgcam.ac.uknih.govnih.govnih.gov
Applications in Advanced Bioconjugation and Targeted Delivery Systems Excluding Clinical Human Trials
Design and Development of Antibody-Drug Conjugates (ADCs)
The Fmoc-PEG6-Val-Cit-PAB-OH linker is a multi-component system meticulously designed for optimal performance within an ADC construct. It is classified as an enzymatically cleavable linker, a feature central to its mechanism of action. The linker's structure comprises several key functional units: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene (B3416737) glycol (PEG) spacer of six units (PEG6), a dipeptide sequence of valine-citrulline (Val-Cit), and a p-aminobenzyl alcohol (PAB) self-immolative spacer.
Preclinical Evaluation of ADC Constructs
The preclinical assessment of ADCs utilizing the PEG-Val-Cit-PAB linker architecture is a critical step in determining their therapeutic potential. These evaluations are typically conducted using in vitro cell-based assays and in vivo animal models, primarily mice. springernature.com A key focus of these studies is to confirm that the ADC retains the binding specificity of the parent antibody and exerts potent, antigen-dependent cytotoxicity against target cancer cells.
For instance, studies have demonstrated that ADCs constructed with Val-Cit linkers exhibit high stability in human plasma but can release their payload effectively upon internalization by target cells, leading to cell cycle arrest and apoptosis. nih.govnih.govnih.gov The preclinical efficacy of these ADCs is often evaluated in xenograft mouse models, where tumor growth inhibition is measured following ADC administration. springernature.comsemanticscholar.org These studies are essential for establishing a preliminary therapeutic window and understanding the structure-activity relationship of the ADC construct before any consideration for further development.
Linker Stability in Biological Milieu and Plasma
The stability of the linker is paramount to the success of an ADC. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic effect. researchgate.net The Val-Cit-PAB moiety is designed to be highly stable in human plasma, which has a neutral pH and low levels of the specific proteases required for cleavage. nih.govacs.org However, significant challenges have been identified during preclinical studies in rodent models.
A well-documented challenge in the preclinical evaluation of ADCs with Val-Cit linkers is their instability in mouse plasma. springernature.comnih.govacs.org This instability is not observed to the same extent in rat or human plasma and is attributed to the activity of a specific murine enzyme, carboxylesterase 1c (Ces1c). nih.govnih.govresearchgate.net This enzyme can hydrolyze the Val-Cit dipeptide, leading to premature payload release in the circulation of mice. nih.govnih.govnih.gov This phenomenon complicates the interpretation of efficacy and toxicity studies in these widely used preclinical models. springernature.com
To address this, researchers have developed mitigation strategies, primarily involving modifications to the peptide sequence. One successful approach has been the addition of a glutamic acid residue to the N-terminus of the valine, creating a glutamic acid-valine-citrulline (EVCit) tripeptide linker. This modification has been shown to dramatically increase the stability of the linker in mouse plasma without compromising its susceptibility to cleavage by cathepsin B within the lysosome. nih.govnih.gov
Below is a data table compiled from a study comparing the stability of different peptide linkers in mouse plasma. While this study does not use the exact PEG6 spacer, it effectively illustrates the inherent instability of the VCit sequence and the stabilizing effect of the EVCit modification.
| Linker Type | Peptide Sequence | % Intact Linker after 14 days in Mouse Plasma |
|---|---|---|
| Standard Dipeptide | Val-Cit (VCit) | < 5% |
| Modified Tripeptide | Ser-Val-Cit (SVCit) | ~30% |
| Modified Tripeptide | Glu-Val-Cit (EVCit) | > 95% |
This table is based on data presented in a study by Anami et al. (2018), which evaluated linkers with similar core structures but not necessarily the specific this compound compound. The data demonstrates the general principle of VCit instability and its mitigation. nih.gov
Impact of Conjugation Site and Drug-Antibody Ratio (DAR) on Linker Integrity
The integrity of the linker can be significantly influenced by both the site of conjugation on the antibody and the number of drug molecules attached, known as the drug-antibody ratio (DAR). The most common methods for conjugation involve the lysine (B10760008) residues or the cysteine residues from reduced interchain disulfide bonds on the antibody.
Studies have shown that the specific location of the linker-drug on the antibody can affect its stability. researchgate.net Conjugation at sites that are more sterically hindered may protect the linker from enzymatic degradation in the plasma. researchgate.net Conversely, conjugation at highly exposed sites might lead to increased instability, particularly in mouse models. researchgate.net The choice of conjugation site is therefore a critical parameter in the design of a stable and effective ADC.
Modulation of Payload Release Kinetics within Cellular Contexts
The ultimate goal of the this compound linker is to ensure the timely and efficient release of the payload within the target cancer cell. The kinetics of this release are primarily governed by the rate of ADC internalization, trafficking to the lysosome, and the enzymatic cleavage of the Val-Cit bond by cathepsin B. researchgate.netdigitellinc.com
Upon binding to its target antigen on the cell surface, the ADC is internalized, often via endocytosis. nih.gov It is then transported through the endosomal-lysosomal pathway. Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide. This cleavage initiates the self-immolation of the PAB spacer, which rapidly releases the unmodified, active drug. nih.gov The rate of this process can be influenced by the level of cathepsin B expression in the cancer cell and the efficiency of the intracellular trafficking pathways. researchgate.netnih.gov Studies measuring the intracellular concentration of released payload over time in different cell lines help to characterize these kinetics and confirm the intended mechanism of action of the linker. nih.govnih.gov
Integration into Other Prodrug Strategies and Targeted Delivery Platforms
The modular design of this compound allows for its seamless integration into a variety of prodrug strategies and targeted delivery platforms, enhancing the specificity and efficacy of therapeutic payloads.
Cell-Penetrating Peptidic Ligands for Prodrug Therapy
The Val-Cit-PAB component of the linker can be combined with cell-penetrating peptides (CPPs) to facilitate the intracellular delivery of drugs. nih.govmdpi.com CPPs are short peptides capable of traversing cellular membranes and can be conjugated to drug-linker complexes to improve their uptake by target cells. nih.gov One notable example involves the use of a cell-penetrating peptidic ligand for the 78-kDa glucose-regulated protein (GRP78), a chaperone protein often overexpressed on the surface of cancer cells. tcichemicals.com By attaching a cytotoxic agent to a GRP78-targeting CPP via a Val-Cit-PAB linker, researchers can create a prodrug that is selectively taken up by tumor cells. tcichemicals.com Once inside the cell, the Val-Cit linker is cleaved, releasing the active drug.
Targeted Delivery to Specific Cellular Compartments
The Val-Cit dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B. broadpharm.comnih.govtcichemicals.com Cathepsin B is highly active within the acidic environment of lysosomes, which are cellular organelles responsible for degradation. This enzymatic trigger allows for the targeted release of a conjugated payload specifically within the lysosomal compartment of a cell. broadpharm.comnih.gov After a bioconjugate containing the this compound linker is internalized by a cell, it is trafficked to the lysosome. There, cathepsin B cleaves the amide bond between citrulline and the PAB group. tcichemicals.com This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified, active drug. iris-biotech.de This mechanism ensures that the therapeutic agent is liberated at its site of action, minimizing off-target toxicity.
| Linker Component | Function in Lysosomal Targeting |
| Val-Cit | Dipeptide sequence recognized and cleaved by lysosomal proteases like Cathepsin B. broadpharm.comnih.gov |
| PAB | Self-immolative spacer that releases the drug upon cleavage of the Val-Cit linker. iris-biotech.de |
| PEG6 | Hydrophilic spacer that can improve solubility and pharmacokinetic properties. medchemexpress.com |
Utilization in Nanomedicine and Polymeric Drug Carriers
The properties of this compound make it a valuable component in the construction of sophisticated nanomedicine platforms and polymeric drug carriers, enabling controlled and targeted drug release.
Conjugation to Nanoparticles and Liposomes for Controlled Release
This compound can be incorporated into various nanoparticle and liposomal formulations to create advanced drug delivery systems. nih.govejmanager.com These nanocarriers can be loaded with therapeutic agents and surface-functionalized with targeting ligands to enhance their accumulation at the desired site of action. nih.gov The inclusion of the Val-Cit-PAB linker allows for the controlled, intracellular release of the encapsulated drug. For instance, a cytotoxic drug can be conjugated to the surface of a liposome (B1194612) via the this compound linker. researchgate.netvalpo.edu After the liposome is taken up by a target cell and trafficked to the lysosome, the linker is cleaved, releasing the drug inside the cell. The PEG6 spacer in the linker can also play a crucial role by extending the circulation time of the nanocarrier and reducing non-specific uptake by the reticuloendothelial system. mdpi.com
Design of Polymer-Drug Conjugates with Cleavable Linkers
| Polymer-Drug Conjugate Component | Role |
| Polymer Backbone (e.g., PEG) | Improves pharmacokinetics and facilitates tumor accumulation (EPR effect). nih.gov |
| This compound | Provides a cleavable linkage for controlled, intracellular drug release. |
| Therapeutic Drug | The active payload to be delivered to the target site. |
Applications in Protein Modification and Functionalization
The primary application of this compound in protein modification is in the construction of antibody-drug conjugates (ADCs). njbio.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. adooq.com The this compound linker plays a critical role in connecting the antibody to the drug. njbio.com
The Fmoc group is first removed to expose a primary amine, which can then be reacted with an activated carboxylic acid on the antibody or a crosslinker. broadpharm.com Alternatively, the hydroxyl group on the PAB moiety can be activated to react with a functional group on the drug. medchemexpress.com Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized and transported to the lysosome. There, the Val-Cit linker is cleaved by cathepsins, releasing the potent cytotoxic drug directly into the target cell, leading to its destruction while minimizing damage to healthy tissues. The inclusion of the PEG6 spacer can improve the solubility and stability of the ADC. iris-biotech.de
Research in Diagnostic Tool Development and Imaging Agents
The unique characteristics of the this compound linker, specifically its enzyme-cleavable nature and hydrophilic spacer, position it as a valuable tool in the preclinical development of advanced diagnostic and imaging agents. Research in this area leverages the linker's ability to selectively release a payload—in this case, an imaging or diagnostic reporter—within the specific microenvironment of target cells, thereby enhancing signal specificity and diagnostic accuracy. This approach is founded on the principle of creating "smart" or activatable probes that transition from a non-detectable to a detectable state upon enzymatic cleavage.
The core of this application lies in the valine-citrulline (Val-Cit) dipeptide, which is a well-established substrate for cathepsin B, a protease that is often overexpressed in the lysosomes of cancer cells and other pathological tissues. By conjugating a quenched fluorophore or a radionuclide chelator to the p-aminobenzyl alcohol (PAB) group, researchers can design probes that remain "off" in systemic circulation and become "on" only after cellular internalization and cleavage by cathepsin B. binghamton.edu
Fluorescence-Based Diagnostic Probes
The Val-Cit-PAB moiety is an ideal backbone for creating turn-on fluorescent probes to detect cathepsin B activity. In these systems, a fluorophore, such as 7-Amino-4-methylcoumarin (AMC), is conjugated to the linker. binghamton.edu While attached, the fluorophore's signal is quenched. Upon enzymatic cleavage of the Val-Cit bond within the lysosome, the subsequent self-immolation of the PAB spacer releases the fluorophore, resulting in a detectable fluorescent signal. binghamton.eduiris-biotech.de This mechanism allows for the direct and specific measurement of enzyme activity within cellular models.
This "turn-on" fluorescence assay principle is primarily used to screen for and optimize new linker sequences with improved stability and cleavage kinetics. binghamton.edu However, it also serves as a foundational methodology for developing imaging agents that can report on enzymatic activity in preclinical models, offering insights into disease progression and therapeutic response. The incorporation of the hydrophilic PEG6 spacer is anticipated to enhance the solubility and delivery of such probes to their target cells. iris-biotech.de
Probes for Radionuclide-Based Imaging (SPECT/PET)
The application of cathepsin-cleavable linkers extends to radionuclide-based molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). By replacing a therapeutic payload with a chelator carrying a radionuclide (e.g., Indium-111 for SPECT or Gallium-68 for PET), the linker can be used to create targeted imaging agents.
Preclinical research on similar cathepsin-degradable peptide linkers for radioimmunoconjugates has demonstrated significant advantages. aacrjournals.org Studies in mouse models of human cancers showed that using such linkers to attach a radiometal chelate to a targeting antibody resulted in substantially lower accumulation of radioactivity in non-target organs, particularly the liver. aacrjournals.org This improved clearance from healthy tissue leads to a better therapeutic (or diagnostic) index, enhancing the contrast between the tumor and surrounding tissues. aacrjournals.org
Another study utilizing a cathepsin S-cleavable linker within a polymer backbone for SPECT/CT imaging of pancreatic cancer further validated this approach. The agent with the cleavable linker showed faster clearance and lower retention in non-target tissues without compromising tumor accumulation, leading to improved imaging quality. nih.gov The PEG6 component of this compound is critical in this context, as modifying imaging agents with polyethylene glycol linkers is a known strategy to optimize their pharmacokinetic profiles, reduce kidney uptake, and improve tumor-to-background ratios. mdpi.com
Research Findings on Cathepsin-Cleavable Linkers in Imaging
The following table summarizes key findings from preclinical research on diagnostic and imaging agents that utilize the principle of cathepsin-cleavable linkers. While these studies may not use the exact this compound compound, they establish the scientific basis for its application in this field.
| Linker/Probe Type | Imaging/Diagnostic Modality | Key Components | Model System | Primary Research Finding | Reference |
|---|---|---|---|---|---|
| Val-Cit-PABC-AMC | Fluorescence Assay | Val-Cit Linker, PABC Spacer, AMC Fluorophore | In vitro enzyme assay | Demonstrated "turn-on" fluorescence upon cleavage by Cathepsin B, providing a method to screen for linker stability and cleavage kinetics. | binghamton.edu |
| DOTA-Peptide-Antibody | Radioimmunoconjugate (SPECT/Therapy) | Cathepsin-cleavable peptides, DOTA chelator for 111In/90Y | Mouse xenograft models (breast cancer, lymphoma) | Peptide linkers significantly decreased liver accumulation of radioactivity (by 59-68%) compared to non-cleavable linkers, improving the tumor-to-liver ratio. | aacrjournals.org |
| HPMA Copolymer with Cleavable Linker | SPECT/CT Imaging | Cathepsin S-cleavable peptide (PMGLP) | Mouse model of pancreatic cancer | The cleavable linker led to faster clearance and lower non-target tissue retention of the imaging agent, enhancing image quality without compromising tumor targeting. | nih.gov |
| Modified Peptide Linkers | PET Imaging | Various charged and PEG linkers with a 68Ga chelator | Mouse xenograft models | Demonstrated that linker modification is a critical strategy for optimizing biodistribution and reducing non-target organ uptake (e.g., kidney), thereby improving imaging contrast. | mdpi.com |
Advanced Analytical and Characterization Techniques for Research Studies
Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research
Spectroscopic techniques are foundational for confirming the chemical structure and assessing the purity of the synthesized linker. These methods provide detailed information about the molecular framework and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and dynamics of molecules. For Fmoc-PEG6-Val-Cit-PAB-OH, ¹H NMR and ¹³C NMR are employed to confirm the presence and connectivity of its constituent parts: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the polyethylene (B3416737) glycol (PEG) spacer, the dipeptide (Val-Cit), and the p-aminobenzyl alcohol (PAB) self-immolative group. researchgate.netresearchgate.net
In ¹H NMR analysis, specific protons of each moiety resonate at characteristic chemical shifts, allowing for structural verification. For instance, the aromatic protons of the Fmoc group typically appear in the downfield region (around 7.0-7.8 ppm), while the repeating ethylene (B1197577) glycol units of the PEG spacer show a characteristic signal around 3.6 ppm. researchgate.netnih.gov Conformational studies can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons, offering insights into the linker's three-dimensional structure and flexibility in solution.
Table 1: Expected ¹H NMR Chemical Shifts for this compound This table presents hypothetical but representative data based on known chemical shifts for the constituent moieties.
| Molecular Moiety | Proton Environment | Expected Chemical Shift (δ, ppm) |
| Fmoc Group | Aromatic Protons (8H) | 7.30 - 7.80 |
| CH and CH₂ Protons (3H) | 4.20 - 4.50 | |
| PEG6 Spacer | Repeating -(OCH₂CH₂)- Units | ~3.65 |
| Val-Cit Peptide | α-Protons | 4.10 - 4.60 |
| Valine γ-CH₃ Protons | 0.90 - 1.00 | |
| Citrulline Side Chain Protons | 1.50 - 3.20 | |
| PAB Group | Aromatic Protons (4H) | 7.10 - 7.50 |
| Benzylic CH₂OH Protons | ~4.60 |
Mass Spectrometry for Molecular Mass and Fragment Analysis
Mass Spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight of this compound, confirming its elemental composition. jpt.com High-resolution mass spectrometry techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), can provide highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical mass. rsc.org
The molecular formula for this compound is C₄₈H₆₈N₆O₁₃, giving it a theoretical molecular weight of approximately 937.1 g/mol . precisepeg.com MS analysis would be expected to show a prominent ion corresponding to this mass (e.g., [M+H]⁺ at m/z 938.1).
Furthermore, tandem mass spectrometry (MS/MS) is used for fragment analysis. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. This pattern serves as a molecular fingerprint, providing definitive structural confirmation by verifying the sequence of amino acids and the integrity of the various linker components.
Chromatographic Techniques for Separation and Purification in Research
Chromatographic methods are central to the purification of the linker after synthesis and for the analytical assessment of its purity and the integrity of its conjugates.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of peptide-based molecules like this compound. jpt.commtoz-biolabs.com Reversed-Phase HPLC (RP-HPLC) is most commonly used, which separates compounds based on their hydrophobicity. mtoz-biolabs.comnih.gov The linker is injected into a column with a non-polar stationary phase (e.g., C18-bonded silica), and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA), is used for elution. rsc.org
The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. mtoz-biolabs.com Research-grade this compound typically exhibits a purity of >95%. precisepeg.comselleckchem.com
Table 2: Representative HPLC Purity Analysis Data This table illustrates a typical output from an HPLC purity analysis of a synthesized batch of the linker.
| Peak Number | Retention Time (min) | Peak Area | Area (%) | Identity |
| 1 | 8.5 | 15,234 | 1.2 | Impurity |
| 2 | 12.1 | 1,245,678 | 97.5 | This compound |
| 3 | 14.3 | 16,609 | 1.3 | Impurity |
Size Exclusion Chromatography (SEC) for Conjugate Integrity
Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic radius. researchgate.net It is a critical tool not for analyzing the small linker molecule itself, but for assessing the integrity of the final Antibody-Drug Conjugate (ADC) after the linker has been attached to a monoclonal antibody (mAb). lcms.cztosohbioscience.com
During ADC characterization, SEC is used to separate the desired monomeric ADC from undesirable high-molecular-weight species (HMWs), such as aggregates, and low-molecular-weight species (LMWs), like free linker or payload. nih.gov The presence of aggregates can impact the efficacy and safety of the biotherapeutic, making their quantification by SEC a crucial quality control step. Combining SEC with mass spectrometry (SEC-MS) allows for the simultaneous assessment of conjugate size, homogeneity, and the average drug-to-antibody ratio (DAR). europeanpharmaceuticalreview.com
Biochemical Assays for Functional Characterization
The defining feature of this compound is its cleavable Val-Cit dipeptide, designed to be a substrate for specific lysosomal proteases. Biochemical assays are essential to verify this functionality and to assess the linker's stability.
The primary enzyme responsible for cleaving the Val-Cit linker is Cathepsin B, a protease that is highly active within the lysosomal compartments of cells. cam.ac.ukiris-biotech.de The cleavage mechanism involves the enzymatic hydrolysis of the amide bond between the citrulline and PAB moieties. This initial cleavage triggers a spontaneous 1,6-elimination reaction within the PAB spacer, which in turn liberates the conjugated drug in its unmodified, active form. iris-biotech.detcichemicals.com
Functional characterization typically involves incubating the linker-drug conjugate with isolated Cathepsin B or in lysosomal extracts. The rate of cleavage and payload release is monitored over time, often by RP-HPLC or LC-MS, to quantify the disappearance of the parent conjugate and the appearance of the released payload. cam.ac.uk
Research has also focused on the linker's stability in plasma. While generally stable in human plasma, the Val-Cit linker has shown susceptibility to premature cleavage in rodent plasma by enzymes like carboxylesterase 1C and by human neutrophil elastase, which is a key consideration during preclinical research. nih.govdntb.gov.ua
Table 3: Comparative Stability and Cleavage Data for a Val-Cit Linker Conjugate This table provides illustrative research data on the functional characteristics of a Val-Cit-PAB-based conjugate.
| Assay Condition | Incubation Time (h) | % Parent Conjugate Remaining | Cleavage Enzyme |
| Human Plasma | 24 | >95% | Minimal/None |
| Mouse Plasma | 24 | ~60% | Carboxylesterase 1C |
| Lysosomal Extract (pH 5.0) | 6 | <10% | Cathepsin B |
| Isolated Cathepsin B | 2 | <5% | Cathepsin B |
Enzyme Kinetics Studies for Cleavage Rate Determination
Enzyme kinetics studies are fundamental to quantifying the rate and specificity of the cleavage of the Val-Cit-PAB linker. This linker is engineered to be stable in systemic circulation but labile within the lysosomal compartment of target cells. The primary enzymes responsible for cleaving the amide bond between citrulline and the PAB spacer are lysosomal proteases, with cathepsin B being the most prominent. nih.govacs.org However, research has indicated that other cathepsins, such as K, L, and S, may also contribute to this process. nih.govencyclopedia.pubnih.gov
The core of these studies involves incubating the linker, or an ADC constructed with it, with purified enzymes or lysosomal extracts and monitoring the rate of payload release over time. cam.ac.uk High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to separate and quantify the cleaved payload from the intact conjugate. nih.gov
Key parameters determined from these studies include:
Enzyme Specificity: Kinetic assays are crucial for confirming that cleavage is primarily mediated by target enzymes like cathepsin B and not by other enzymes present in the bloodstream. nih.gov This is critical for linker stability. For example, studies have shown that the Val-Cit linker can be susceptible to premature cleavage in rodent plasma by carboxylesterase 1C (Ces1C) and by human neutrophil elastase, which can impact preclinical evaluation and toxicity. nih.govacs.orgnih.govpreprints.org
Influence of Steric Hindrance: The rate of enzymatic cleavage can be significantly reduced by the steric bulk of the antibody and the payload. cam.ac.uk The inclusion of a spacer like PAB is designed to mitigate this, and kinetic studies can quantify the effectiveness of such design choices. nih.gov
The findings from these kinetic studies are often compiled into tables to compare the stability and cleavage rates of different linker designs under various conditions.
| Linker Composition | Enzyme System | Key Finding | Reference |
| Val-Cit-PAB | Isolated Cathepsin B | Efficient cleavage of the Cit-PAB bond. | cam.ac.uk |
| Val-Cit-PAB | Rat Liver Lysosomal Extracts | Hydrolysis rates were comparable to Phe-Lys linkers, suggesting the involvement of multiple lysosomal enzymes. | cam.ac.uk |
| Val-Cit-PAB | Mouse Plasma | Susceptible to premature cleavage by Carboxylesterase 1C (Ces1C). | nih.govscispace.com |
| Val-Cit-PAB | Human Neutrophil Elastase | Readily cleaved, indicating a potential for off-target toxicity. | nih.govpreprints.org |
| Modified Val-Cit Linkers | Isolated Cathepsin B | Modifications to the dipeptide can modulate cleavage rates and protect against undesired extracellular cleavage. | scispace.com |
Reporter Gene Assays for Intracellular Release Verification
While enzyme kinetics studies confirm linker cleavage in vitro, reporter gene assays provide functional evidence of intracellular payload release and its subsequent biological activity. These assays are particularly useful when the released payload is designed to interact with intracellular targets that regulate gene expression.
The principle of this technique involves using a cell line that has been genetically engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. If the payload released from the ADC can modulate the activity of this promoter (either directly or indirectly), the resulting change in reporter protein expression can be quantified.
A typical experimental workflow would involve:
Treating the engineered cells with the ADC containing the this compound linker conjugated to a bioactive molecule.
Allowing time for ADC internalization, trafficking to the lysosome, and cleavage of the linker.
Measuring the reporter gene activity (e.g., luminescence for luciferase).
For example, a study utilized a luciferase reporter gene to confirm the release and activity of dexamethasone (B1670325) from a conjugate. nih.gov An increase in luciferase activity correlated with the concentration of the conjugate, confirming that the drug was released in a bioactive form. nih.gov This type of assay provides a quantitative measure of the entire process, from cellular uptake to the therapeutic action of the released payload.
| Assay Type | Purpose | Typical Measurement | Inference |
| Luciferase Reporter Assay | To verify the intracellular release and biological activity of the payload. | Change in light output (luminescence). | A significant change in luminescence compared to control cells indicates successful payload release and target engagement. |
Microscopic Techniques for Cellular Uptake and Localization Studies
Microscopic techniques offer direct visual evidence of the cellular uptake, trafficking, and subcellular localization of ADCs. These studies are critical for confirming that the ADC is internalized and transported to the lysosome, the intended site of Val-Cit-PAB linker cleavage.
Confocal Laser Scanning Microscopy (CLSM) is a widely used technique in this context. semanticscholar.orgdovepress.com By labeling the antibody component of the ADC with a fluorescent dye, researchers can track its journey into the cell in real-time. Key insights gained from CLSM include:
Internalization: Time-course experiments can visualize the movement of the ADC from the cell surface to intracellular compartments. nih.gov Initially, fluorescence may be observed on the cell membrane, followed by an increase in intracellular intensity over time, indicating receptor-mediated endocytosis. nih.gov
Subcellular Localization: To confirm that the ADC reaches the lysosome, co-localization studies are performed. This involves co-staining the cells with the fluorescently labeled ADC and a fluorescent marker specific for lysosomes (e.g., LysoTracker). The overlap of the two fluorescent signals provides strong evidence that the ADC is localized within the lysosome, where enzymatic cleavage of the linker can occur. semanticscholar.org
Transmission Electron Microscopy (TEM) provides much higher resolution images, allowing for a more detailed qualitative assessment of cellular internalization. mdpi-res.commdpi.com TEM studies can reveal the localization of ADCs within specific vesicular structures, such as endosomes and lysosomes, further confirming the proposed trafficking pathway. mdpi.com
| Microscopy Technique | Information Gained | Key Findings for Val-Cit-PAB based ADCs | Reference |
| Confocal Laser Scanning Microscopy (CLSM) | Real-time tracking of ADC internalization and subcellular trafficking. | Visual confirmation of ADC binding to the cell surface followed by internalization. Co-localization with lysosomal markers confirms trafficking to the lysosome. | nih.govsemanticscholar.orgdovepress.com |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of ADC localization within intracellular vesicles. | Qualitative assessment showing localization within endosomal and lysosomal structures. | mdpi-res.commdpi.com |
Challenges and Future Directions in Fmoc Peg6 Val Cit Pab Oh Research
Overcoming Biological Instability Challenges in Preclinical Models
A significant hurdle in the preclinical evaluation of ADCs utilizing Val-Cit-PAB linkers is their unexpected instability in certain animal models, particularly rodents. nih.govresearchgate.net This instability can lead to premature payload release in systemic circulation, resulting in misleading pharmacokinetic data, poor efficacy, and potential off-target toxicities, which complicates the translation of preclinical findings to clinical outcomes. researchgate.netnih.gov
The Val-Cit dipeptide, while generally stable in human plasma, has demonstrated marked lability in mouse plasma. nih.govresearchgate.net This premature cleavage compromises the ability to accurately assess the therapeutic potential of ADCs in these essential preclinical models. springernature.com Research has focused on chemical modifications to the linker to bolster its stability without impeding its susceptibility to cleavage by the target lysosomal enzyme, cathepsin B. nih.gov
One of the most successful strategies has been the modification of the peptide sequence at the P3 position (N-terminal to the valine residue). preprints.org Introducing hydrophilic or acidic amino acid residues has been shown to dramatically enhance resistance to plasma-based enzymatic degradation. preprints.orgnih.gov Specifically, the development of a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide linker has proven to be exceptionally effective. researchgate.netunimi.it This modification renders the linker highly stable in mouse plasma while preserving its sensitivity to cathepsin B-mediated cleavage inside the target cell. nih.govunimi.it This enhanced stability allows for more reliable evaluation of ADC efficacy and safety in murine models. researchgate.netspringernature.com Further studies have explored other modifications, such as the addition of a 2-hydroxyacetamide (B1193895) group at the P3 position, which also conferred a significant increase in mouse plasma stability. preprints.orgnih.gov
| Linker Sequence | Modification Strategy | Observed Half-Life in Mouse Plasma | Key Finding | Reference |
|---|---|---|---|---|
| Val-Cit (VCit) | Standard Dipeptide | ~2 days | Unstable in mouse plasma, leading to premature drug release. | springernature.com |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid at P3 | ~12 days | Dramatically improved stability in mouse plasma while retaining cathepsin B sensitivity. | nih.govspringernature.com |
| Asp-Val-Cit | Addition of Aspartic Acid at P3 | High stability | Anionic residue at P3 effectively blocks premature cleavage. | preprints.org |
| Lys-Val-Cit | Addition of Lysine (B10760008) at P3 | Decreased stability | Basic residue at P3 increased lability compared to the parent Val-Cit linker. | preprints.org |
| 2-hydroxyacetamide-Val-Cit | Hydrophilic Group at P3 | Significantly increased stability | Hydrophilic modification at the N-terminus enhances resistance to plasma carboxylesterases. | preprints.orgnih.gov |
The discrepancy in Val-Cit linker stability between human and rodent plasma is rooted in species-specific differences in enzymatic activity. nih.govspringernature.com Extensive research has identified the murine enzyme Carboxylesterase 1c (Ces1c) as the primary culprit for the degradation of Val-Cit linkers in mouse plasma. nih.govnih.gov This enzyme is not functionally homologous to the primary human plasma carboxylesterases, leading to the observed stability differences. preprints.org Ces1c hydrolyzes the peptide bond, causing premature payload release that complicates preclinical assessments. nih.govresearchgate.net
In addition to rodent-specific carboxylesterases, human neutrophil elastase (NE) has been identified as another enzyme capable of cleaving the Val-Cit linker. researchgate.netacs.orgnih.gov This off-target cleavage is a potential contributor to myelosuppression, a common dose-limiting toxicity observed with some Val-Cit-based ADCs. researchgate.net Addressing these enzymatic differences is critical. The development of linkers like Glu-Val-Cit, which are resistant to Ces1c, allows for more accurate preclinical studies in mice. nih.govunimi.it More recently, linkers such as glutamic acid-glycine-citrulline (EGCit) have been engineered to resist cleavage by both Ces1c and human neutrophil elastase, potentially offering an improved safety profile in clinical settings. researchgate.netnih.gov Understanding the substrate specificities of these off-target enzymes is crucial for designing next-generation linkers that are stable across different species and less prone to causing off-target toxicities. nih.govnih.gov
Engineering Enhanced Cleavage Specificity and Efficiency
While the Val-Cit linker is designed for cleavage by cathepsin B, which is often overexpressed in the lysosomes of cancer cells, it can also be cleaved by other cathepsins (e.g., K and L). nih.gov This broad sensitivity could potentially lead to off-target toxicities if these enzymes are active in healthy tissues. nih.gov Therefore, a key goal in linker design is to engineer constructs with higher specificity for tumor-associated enzymes, ensuring that the cytotoxic payload is released predominantly within the target cells. nih.govresearchgate.net
Rational design approaches are being employed to create peptide sequences with improved cleavage kinetics and specificity. nih.govnjit.edu By modifying the amino acids at the P1 and P2 positions of the dipeptide, researchers can fine-tune the linker's susceptibility to specific proteases. For instance, while Val-Cit is highly effective, comparisons with other dipeptides like Valine-Alanine (Val-Ala) have been explored. iris-biotech.de Val-Ala linkers also exhibit high stability in human plasma and are effectively cleaved by lysosomal enzymes, but with different kinetics and potentially lower hydrophobicity, which can reduce ADC aggregation. iris-biotech.denih.gov
A significant advancement in specificity is the development of a linker that replaces valine with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure. nih.gov This "cBu-Cit" linker demonstrates a predominant dependence on cathepsin B for cleavage. nih.gov In studies, drug release from cBu-Cit linkers was efficiently blocked by a specific cathepsin B inhibitor, whereas the cleavage of traditional Val-Cit linkers was not significantly affected by single-protease inhibitors, indicating its broader cathepsin sensitivity. nih.gov This enhanced specificity for cathepsin B could translate to a wider therapeutic window by minimizing off-target payload release. nih.gov
| Dipeptide Linker | Key Structural Feature | Primary Cleavage Enzyme(s) | Key Characteristic | Reference |
|---|---|---|---|---|
| Val-Cit | Standard dipeptide | Cathepsin B, K, L, and others | Broadly sensitive to multiple cathepsins. | nih.gov |
| cBu-Cit | Cyclobutane-1,1-dicarboxamide replaces Valine | Predominantly Cathepsin B | Drug release is efficiently suppressed by a cathepsin B-specific inhibitor, indicating high specificity. | nih.gov |
| Val-Ala | Alanine replaces Citrulline | Cathepsin B | Effectively cleaved, though at a potentially different rate than Val-Cit; exhibits lower hydrophobicity. | iris-biotech.de |
| Glu-Val-Cit | Tripeptide with N-terminal Glutamic Acid | Cathepsin B | Designed for enhanced plasma stability; retains sensitivity to lysosomal cathepsin B. | nih.govunimi.it |
Beyond refining peptide sequences, research is expanding to include entirely new enzyme-responsive triggers. axispharm.com This involves identifying other enzymes that are overexpressed in the tumor microenvironment or within cancer cells and designing linkers that act as their specific substrates. njbio.com Examples of such novel linkers include:
β-glucuronidase-cleavable linkers: β-glucuronidase is an enzyme found in lysosomes and is also abundant in the necrotic regions of tumors. Linkers incorporating a glucuronide moiety can be cleaved by this enzyme to release the payload. acs.org
β-galactosidase-cleavable linkers: β-galactosidase is another lysosomal enzyme that has been exploited for ADC linker design. ADCs with linkers sensitive to this enzyme have shown potent in vitro activity. nih.govcam.ac.uk
Sulfatase-cleavable linkers: Sulfatases are a family of enzymes that are overexpressed in certain cancers. Arylsulfate-based linkers have been developed that demonstrate high plasma stability and efficient payload release upon cleavage by sulfatases. axispharm.comcam.ac.uk
Dual-enzyme or Tandem-cleavage linkers: To further enhance specificity and stability, researchers have developed linkers that require two sequential enzymatic cleavage events to release the drug. acs.orgbiorxiv.org For example, a linker could be designed with a β-glucuronide moiety that sterically hinders a dipeptide cleavage site. acs.org The glucuronide must first be removed by β-glucuronidase in the lysosome before the exposed dipeptide can be cleaved by cathepsin B, providing a dual-layered check for payload release. acs.orgcam.ac.uk
Exploration of Alternative Self-Immolative Spacers
Research has focused on modifying the PABC scaffold itself, such as by making substitutions on the benzene (B151609) ring to modulate the rate of elimination or improve stability. preprints.orgresearchgate.net Beyond PABC, other scaffolds are being investigated. These include systems based on hemiaminals, N-methylene-alkoxy groups, and various heterocyclic structures that can undergo rapid cyclization or elimination reactions upon activation. unimi.itsigutlabs.com For instance, spacers that utilize cyclization-based release mechanisms, such as those forming five- or six-membered rings, have been developed. nih.govchemrxiv.org The development of pyrrolidine-carbamate self-immolative spacers has been shown to strongly accelerate the cyclization and subsequent release of hydroxyl-bearing drugs compared to traditional spacers. nih.gov The choice of spacer can be critical, as it can influence the steric hindrance around the cleavage site and the release efficiency of payloads with different functional groups, such as phenols or alcohols. unimi.itchemrxiv.org The continued exploration of novel self-immolative systems is essential for expanding the diversity of payloads that can be effectively incorporated into next-generation ADCs.
Development of Next-Generation Linker Analogs with Tunable Properties
The quest for ADCs with a wider therapeutic window has spurred the development of novel linker analogs with finely tuned properties. rsc.org These next-generation linkers aim to enhance specificity, stability, and efficacy. biopharminternational.com
A significant advancement in linker technology is the incorporation of orthogonal cleavage mechanisms, which rely on triggers not typically found in the human body. This approach offers a higher degree of control over payload release, minimizing off-target toxicity. nih.gov Bioorthogonal cleavage reactions, for instance, involve the administration of an external activating agent that selectively cleaves the linker at the tumor site. rsc.org Another innovative strategy is the "tandem-cleavage" system, which requires two distinct enzymatic activities to release the payload. adcreview.com For example, a linker might be designed with a glucuronic acid cap that sterically hinders a protease cleavage site. adcreview.com Only after the glucuronic acid is removed by β-glucuronidase in the low pH environment of the lysosome can a protease like cathepsin B access the dipeptide and release the drug. adcreview.com
| Cleavage Mechanism | Trigger | Advantage | Example |
| Conventional | Cathepsin B | Well-established | Val-Cit |
| Orthogonal | Exogenous activator | High specificity, reduced off-target effects | Tetrazine ligation |
| Tandem | Dual enzymes (e.g., β-glucuronidase and cathepsin B) | Enhanced stability and tumor selectivity | Glucuronide-capped Val-Ala |
This table provides a simplified comparison of different cleavage mechanisms for ADC linkers.
| Linker Modification | Effect on ADC Properties |
| Increased PEG chain length | Enhanced hydrophilicity, improved pharmacokinetics, potentially reduced cytotoxicity mdpi.com |
| Branched or pendant PEG | Improved stability and slower clearance rates compared to linear PEG nih.govresearchgate.net |
| Optimized linker chemistry | Reduced aggregation and improved long-term storage stability researchgate.netnih.gov |
This table summarizes the effects of modifying linker hydrophilicity on the properties of antibody-drug conjugates.
Computational and Theoretical Modeling in Linker Design
The rational design of next-generation linkers is increasingly being driven by computational and theoretical modeling. nih.govcomputabio.com These in silico approaches accelerate the development process by predicting the behavior of linker-payload combinations and guiding the synthesis of the most promising candidates. digitellinc.comnih.gov
Molecular dynamics (MD) simulations provide a powerful tool to visualize and understand the dynamic interactions between a linker and its target enzyme at an atomic level. nih.gov By simulating the binding of a linker to the active site of an enzyme like cathepsin B, researchers can gain insights into the conformational changes that occur during cleavage. frontiersin.orgresearchgate.net This information is invaluable for designing linkers with enhanced specificity and predictable release kinetics. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity. digitellinc.com In the context of ADC linkers, QSAR can be used to predict properties such as stability, cleavage rate, and bystander effect based on the linker's structural features. digitellinc.com Machine learning algorithms are now being employed to develop sophisticated QSAR models that can screen large virtual libraries of potential linkers, identifying candidates with the desired properties for further experimental validation. patsnap.comfirstwordpharma.com
Expanding the Scope of Targeted Delivery Beyond Conventional ADCs
The innovative linker technologies developed for ADCs are now being applied to a broader range of targeted therapies. The ability to stably conjugate a molecule to a targeting moiety and then release it under specific conditions has far-reaching implications. For instance, these linkers are being explored for the development of antibody-oligonucleotide conjugates for gene therapy and in vivo CAR-T cell therapies. firstwordpharma.com Furthermore, linkers that can be cleaved in the tumor microenvironment without requiring internalization are opening up new therapeutic avenues, allowing for the targeting of non-internalizing antigens and the delivery of a wider array of therapeutic agents to the tumor site. creative-biolabs.comcreativebiomart.netresearchgate.net This expansion beyond traditional ADCs promises to deliver a new wave of highly specific and effective targeted therapies for a variety of diseases. crownbio.commdpi.com
Q & A
Q. What in vitro assays best evaluate the stability of the Val-Cit-PAB linker under physiological conditions?
- Methodological Answer :
- Plasma Stability : Incubate linker-drug in human plasma (37°C), sample at 0/24/48h, and quantify intact compound via LC-MS.
- Protease Sensitivity : Use recombinant cathepsin B (pH 5.0) with fluorogenic substrates (e.g., Z-FR-AMC) to measure cleavage rates.
- Oxidative Stress : Expose to 1 mM H2O2 and monitor degradation via HPLC-UV .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
